5-Allyl-6-methyl-2-thiouracil
Overview
Description
5-Allyl-6-methyl-2-thiouracil is a derivative of thiouracil, a compound known for its diverse biological activities. Thiouracil derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly in the treatment of thyroid disorders. The presence of an allyl group at the 5-position and a methyl group at the 6-position of the thiouracil ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-6-methyl-2-thiouracil typically involves the condensation of thiourea with ethyl 2-allylacetoacetate under reflux conditions in methanol, in the presence of sodium methoxide. The reaction is carried out for 12-18 hours to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-6-methyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiouracil derivatives.
Scientific Research Applications
5-Allyl-6-methyl-2-thiouracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in the treatment of thyroid disorders and as an anticancer agent.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-allyl-6-methyl-2-thiouracil involves its interaction with specific molecular targets, such as thyroid peroxidase. By inhibiting this enzyme, the compound interferes with the iodination of tyrosine residues in thyroglobulin, thereby reducing the synthesis of thyroid hormones . This action makes it a potential therapeutic agent for hyperthyroidism.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: Known for its antithyroid activity.
5-Propyl-6-methyl-2-thiouracil: Another thiouracil derivative with similar biological activities.
2-Thiouracil: The parent compound with a broad spectrum of biological activities.
Uniqueness
5-Allyl-6-methyl-2-thiouracil is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other thiouracil derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
6-methyl-5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZVOPQOIWLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145380 | |
Record name | Uracil, 5-allyl-6-methyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102613-14-9 | |
Record name | Uracil, 5-allyl-6-methyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 5-allyl-6-methyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper titled "Synthesis and Halocyclization of 5-Allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones"?
A1: The research paper focuses on the synthesis and halocyclization reactions of a series of pyrimidin-4(3H)-one derivatives. While 5-allyl-6-methyl-2-thiouracil itself is not directly synthesized in this study, the paper explores modifications of the pyrimidine ring system, which is structurally related to this compound. The researchers successfully synthesized various 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones and investigated their reactivity towards halocyclization reactions. [] This research provides valuable insights into the chemical reactivity of substituted pyrimidines and their potential as precursors for more complex heterocyclic compounds.
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